Tert-butyl3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H25N2O5P and a molecular weight of 308.3 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with diethyl phosphoramidate under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate can be compared with other similar compounds such as:
1-Boc-3-aminoazetidine: This compound has a similar structure but lacks the diethoxyphosphoryl group, which may result in different chemical properties and applications.
1-Boc-3-(diethoxyphosphoryl)azetidine: Similar to the target compound but with variations in the amino group, leading to different reactivity and uses.
The uniqueness of tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate (CAS No. 2758001-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C₁₁H₁₉N₂O₄P
- Molecular Weight : 308.31 g/mol
- CAS Number : 2758001-90-8
Structure
The structure of tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate features a tert-butyl group, an amino group, and a diethoxyphosphoryl moiety attached to an azetidine ring, contributing to its unique biological properties.
Research indicates that compounds with phosphoryl groups often exhibit significant biological activity. The diethoxyphosphoryl group may enhance the compound's interaction with biological targets, such as enzymes and receptors involved in various signaling pathways.
Pharmacological Studies
- Antitumor Activity : In vitro studies have shown that derivatives of azetidine compounds can inhibit the proliferation of cancer cells. For example, a study demonstrated that similar compounds exhibited cytotoxic effects against breast cancer cell lines, suggesting potential antitumor properties for tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate .
- Anti-inflammatory Effects : Compounds containing azetidine rings have been associated with anti-inflammatory activity. The presence of the diethoxyphosphoryl group may contribute to this effect by modulating inflammatory cytokine production .
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Study 1: Anticancer Activity
A recent study investigated the effects of various azetidine derivatives on cancer cell lines. Tert-butyl 3-amino-3-(diethoxyphosphoryl)azetidine-1-carboxylate was tested alongside other compounds and showed promising results in reducing cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 50 µM .
Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory diseases, the compound was evaluated for its ability to inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in cytokine levels, suggesting its potential application in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H25N2O5P |
---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-diethoxyphosphorylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N2O5P/c1-6-17-20(16,18-7-2)12(13)8-14(9-12)10(15)19-11(3,4)5/h6-9,13H2,1-5H3 |
InChI Key |
FPCDDWZJGUVLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CN(C1)C(=O)OC(C)(C)C)N)OCC |
Origin of Product |
United States |
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